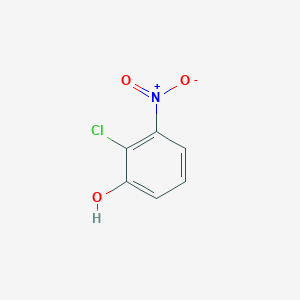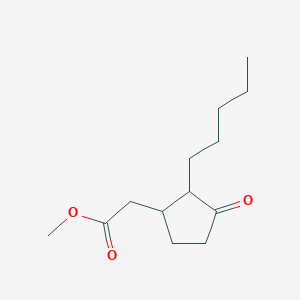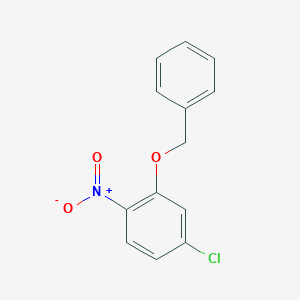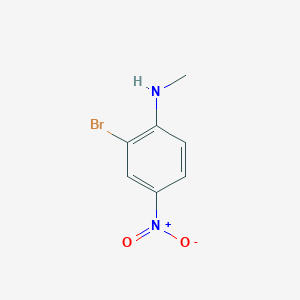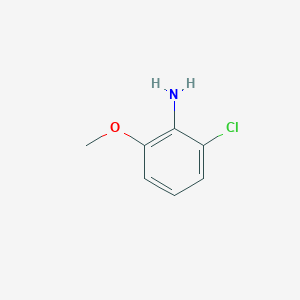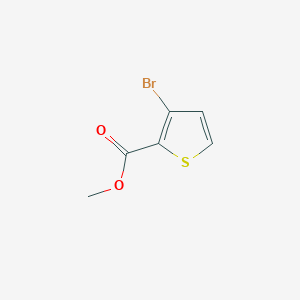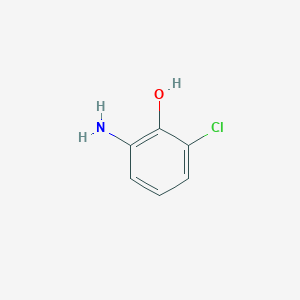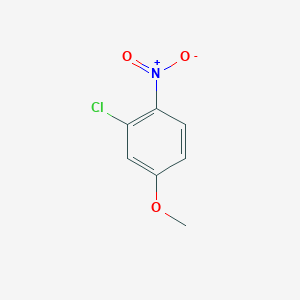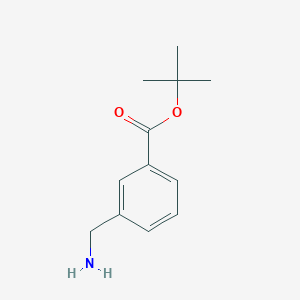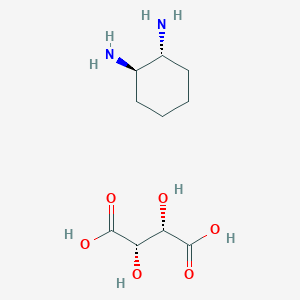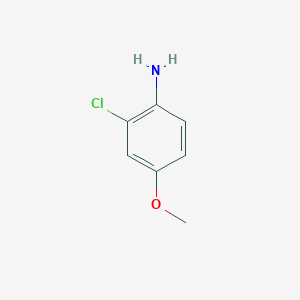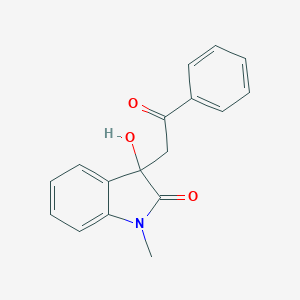
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a novel small molecule that has shown promising results in scientific research. HMI-1 is a synthetic compound that belongs to the family of indole derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and growth. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that lead to programmed cell death. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria by disrupting their cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to be effective at low concentrations, making it a cost-effective option for researchers. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro, making it a safe option for cell culture experiments. However, one of the limitations of using 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential application is the use of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the treatment of cancer. Further studies are needed to determine the efficacy of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in vivo and to identify the specific types of cancer that are most responsive to 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment. Another potential application is the use of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the development of new antibiotics. Further studies are needed to determine the mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one against bacteria and to identify the specific types of bacteria that are most susceptible to 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment. Finally, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in vivo and to identify the specific mechanisms involved in its anti-inflammatory effects.
Conclusion
In conclusion, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a novel small molecule that has shown promising results in scientific research. It has various applications in the fields of medicine and biotechnology, including the treatment of cancer, the development of new antibiotics, and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and to identify its potential applications in the future.
Synthesemethoden
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process that involves the reaction of 3-hydroxyindole with 2-oxo-2-phenylethyl bromide in the presence of a base. This reaction leads to the formation of 3-(2-oxo-2-phenylethyl)-3-hydroxyindole, which is then treated with methyl iodide to yield 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various applications in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
60463-77-6 |
|---|---|
Produktname |
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-3-phenacylindol-2-one |
InChI |
InChI=1S/C17H15NO3/c1-18-14-10-6-5-9-13(14)17(21,16(18)20)11-15(19)12-7-3-2-4-8-12/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
XVAZUZCWRIBPLR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Andere CAS-Nummern |
60463-77-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



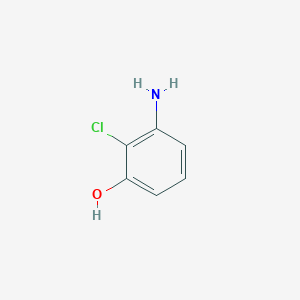
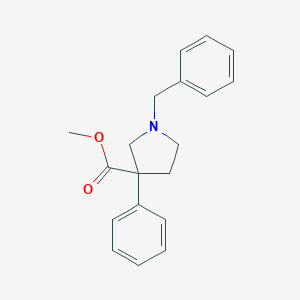
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
